molecular formula C22H20FN3O5S B3665889 N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

Cat. No.: B3665889
M. Wt: 457.5 g/mol
InChI Key: VEEMXFIXWZQMPY-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a 4-fluorobenzyl group, a 4-methylphenylsulfonyl group, and a 3-nitrophenyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the 4-Methylphenylsulfonyl Group: The 4-methylphenylsulfonyl group can be attached via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base.

    Incorporation of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be incorporated through a coupling reaction using 3-nitrobenzoyl chloride and a base.

Industrial Production Methods

Industrial production of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are commonly employed.

Major Products

    Oxidation: Formation of nitro oxides or sulfoxides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
  • N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)glycinamide
  • N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-aminophenyl)glycinamide

Uniqueness

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5S/c1-16-5-11-21(12-6-16)32(30,31)25(14-17-7-9-18(23)10-8-17)15-22(27)24-19-3-2-4-20(13-19)26(28)29/h2-13H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEMXFIXWZQMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

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